molecular formula C9H11NO2 B8798963 N-[(4-ethoxyphenyl)methylidene]hydroxylamine

N-[(4-ethoxyphenyl)methylidene]hydroxylamine

Cat. No. B8798963
M. Wt: 165.19 g/mol
InChI Key: RVWVABYZHRUUEC-UHFFFAOYSA-N
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Patent
US03983246

Procedure details

A solution of 34.8 g of hydroxylamine hydrochloride in 50 ml of water was added in one portion to a solution of 37.5 g of 4-ethoxybenzaldehyde in 100 ml of ethanol in a 500-ml Erlenmeyer flask equipped with a magnetic stirrer. The reaction mixture was stirred for approximately 5 minutes, until clear. A room-temperature solution of 15.2 g of sodium hydroxide in 20 ml of water was added in several portions during 15 minutes. The reaction mixture was stirred for 5 minutes and then heated to boiling. After the cloudy reaction mixture had cooled to room temperature, water was added and product separated from solution as an oil. The mixture was extracted four times with 50-ml portions of chloroform. The chloroform extracts were combined, washed twice with 75-ml portions of saturated aqueous sodium chloride solution and dried over sodium sulfate. The dry chloroform solution was filtered, the filtrate was evaporated, and the residue crystallized with a slight amount of cooling. The crude solid was recrystallized from cyclohexane to give 35.4 g of 4-ethoxybenzaldoxime, m.p. 81°-86°. The ir spectrum was consistent with the assigned structure.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[CH2:4]([O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=1)[CH3:5].[OH-].[Na+]>O.C(O)C>[CH2:4]([O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[N:2][OH:3])=[CH:9][CH:8]=1)[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
37.5 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for approximately 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to boiling
CUSTOM
Type
CUSTOM
Details
After the cloudy reaction mixture
CUSTOM
Type
CUSTOM
Details
product separated from solution as an oil
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted four times with 50-ml portions of chloroform
WASH
Type
WASH
Details
washed twice with 75-ml portions of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The dry chloroform solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized with a slight amount
TEMPERATURE
Type
TEMPERATURE
Details
of cooling
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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